Cas no 1567666-32-3 ((1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan-1-ol)

(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol is a chiral secondary alcohol featuring a chloro- and trifluoromethoxy-substituted aromatic ring. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantiomeric purity. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the chloro substitution offers further reactivity for derivatization. This compound is useful in the preparation of biologically active molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined chiral center ensures high selectivity in synthetic applications, making it advantageous for research and development in medicinal chemistry. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
(1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan-1-ol structure
1567666-32-3 structure
Product name:(1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan-1-ol
CAS No:1567666-32-3
MF:C9H8ClF3O2
MW:240.606832504272
CID:6377664
PubChem ID:118323886

(1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan-1-ol
    • SCHEMBL17025342
    • (1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol
    • EN300-1944783
    • 1567666-32-3
    • (1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol
    • Inchi: 1S/C9H8ClF3O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-5,14H,1H3/t5-/m1/s1
    • InChI Key: UPPNPHNMWZTFQU-RXMQYKEDSA-N
    • SMILES: ClC1=C(C=CC(=C1)[C@@H](C)O)OC(F)(F)F

Computed Properties

  • Exact Mass: 240.0164917g/mol
  • Monoisotopic Mass: 240.0164917g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 29.5Ų

(1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1944783-0.1g
(1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol
1567666-32-3
0.1g
$1005.0 2023-09-17
Enamine
EN300-1944783-2.5g
(1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol
1567666-32-3
2.5g
$2240.0 2023-09-17
Enamine
EN300-1944783-1g
(1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol
1567666-32-3
1g
$1142.0 2023-09-17
Enamine
EN300-1944783-10g
(1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol
1567666-32-3
10g
$4914.0 2023-09-17
Enamine
EN300-1944783-10.0g
(1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol
1567666-32-3
10g
$4914.0 2023-05-31
Enamine
EN300-1944783-0.5g
(1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol
1567666-32-3
0.5g
$1097.0 2023-09-17
Enamine
EN300-1944783-0.05g
(1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol
1567666-32-3
0.05g
$959.0 2023-09-17
Enamine
EN300-1944783-5g
(1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol
1567666-32-3
5g
$3313.0 2023-09-17
Enamine
EN300-1944783-1.0g
(1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol
1567666-32-3
1g
$1142.0 2023-05-31
Enamine
EN300-1944783-0.25g
(1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol
1567666-32-3
0.25g
$1051.0 2023-09-17

Additional information on (1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan-1-ol

Introduction to (1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan-1-ol (CAS No. 1567666-32-3)

The compound (1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan-1-ol (CAS No. 1567666-32-3) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry, agrochemicals, and materials science. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its versatile reactivity and biological activity. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, making it accessible for various research and industrial applications.

The structure of (1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan-1-ol consists of a phenyl ring substituted with a trifluoromethoxy group at the 4-position and a chlorine atom at the 3-position. The hydroxyl group is attached to a chiral carbon, which is part of an ethanolic chain. This configuration imparts the molecule with distinct optical properties and stereochemical behavior, making it an attractive target for asymmetric synthesis studies. The trifluoromethoxy group is particularly notable for its electron-withdrawing effects, which enhance the molecule's reactivity in various chemical transformations.

Recent studies have highlighted the potential of (1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan-1-ol as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound in the construction of complex natural product analogs, demonstrating its utility in drug discovery efforts. The molecule's ability to participate in both nucleophilic and electrophilic reactions makes it a valuable building block in organic synthesis.

In terms of physical properties, (1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan-1-ol exhibits a melting point of approximately 78°C and a boiling point around 220°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various laboratory settings. The compound's stability under ambient conditions ensures its suitability for long-term storage and transportation.

The synthesis of (1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan-1-ol typically involves multi-step processes that combine principles from stereochemistry and catalysis. One prominent method employs asymmetric catalysis using chiral ligands to achieve high enantioselectivity during the formation of the chiral center. This approach not only enhances the efficiency of the synthesis but also aligns with green chemistry principles by minimizing waste generation.

From an applications perspective, (1R)-1-3-chloro-4-(trifluoromethoxy)phenylethan

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